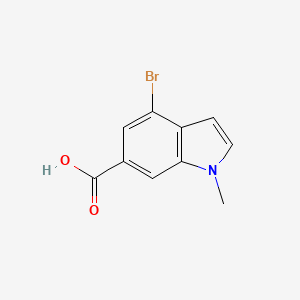

4-Bromo-1-methyl-1H-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

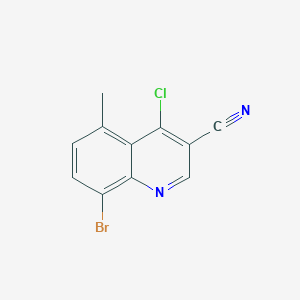

4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2 . Its molecular weight is 254.08 . The IUPAC name for this compound is 4-bromo-1-methyl-1H-indole-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is 1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid are not specified in the retrieved data .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound serves as a reactant in the synthesis of various pharmaceutical agents. For example, it is used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase, which is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it a potential target for antibiotic drug development .

Biochemistry

In biochemistry, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is utilized to create inhibitors of interleukin-2 inducible T cell kinase, which plays a significant role in T-cell proliferation and function. These inhibitors can be crucial in studying immune responses and developing treatments for autoimmune diseases .

Organic Synthesis

The compound is involved in organic synthesis reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or boronate esters to form biaryl compounds. These reactions are fundamental in creating complex organic molecules for various applications .

Medicinal Chemistry

In medicinal chemistry, it’s used to synthesize amide conjugates with ketoprofen, which are investigated as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in several types of cancer, and its inhibition could lead to new cancer therapies .

Plant Biology

Indole derivatives, like 4-Bromo-1-methyl-1H-indole-6-carboxylic acid , are structurally related to indole-3-acetic acid, a plant hormone responsible for various growth processes. Studying these derivatives can provide insights into plant growth and development mechanisms .

Synthetic Chemistry

The bromine atom of this compound makes it suitable for lithiation reactions, which are pivotal in creating new carbon-carbon bonds and synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals .

Natural Product Synthesis

Indoles are key building blocks in the synthesis of natural products and bioactive compounds. The versatility of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid allows it to be used in cycloaddition reactions, contributing to the creation of complex molecular architectures found in natural substances .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

4-bromo-1-methylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXCZJJLOTMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-indole-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)